6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C18H19BrN4O3 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 418.06405 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
A study highlighted the use of pyranopyrazole derivatives, closely related to the chemical , as corrosion inhibitors for mild steel in HCl solutions. These compounds demonstrated significant inhibition efficiency, suggesting their potential application in corrosion prevention in industrial settings (Yadav et al., 2016).
Synthesis of Novel Heterocycles
Research has been conducted on synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which may include derivatives similar to the chemical in focus. These compounds have potential for various applications, including pharmacological activities (El‐dean et al., 2018).
Antimicrobial Agent Synthesis
The compound has been used as a building block for synthesizing a new class of antimicrobial agents, demonstrating its value in pharmaceutical research (El-ziaty et al., 2016).
Catalysis in Organic Synthesis
Studies have also explored its use in catalysis for organic synthesis processes. For example, ionic liquids containing similar pyranopyrazole structures have been used as catalysts in the synthesis of various biologically active compounds (Nikalje et al., 2016).
Anti-Cancer Research
A derivative of pyranopyrazole has been investigated for its anti-cancer properties. This research indicates the potential of such compounds in developing new cancer treatments (Sun et al., 2019).
Lubricant Additives
Pyranopyrazole derivatives have been synthesized and evaluated as multifunctional additives in medium lubricating oils, suggesting their application in the lubricant industry (Salih & Al-Messri, 2022).
properties
IUPAC Name |
6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c1-4-24-13-6-10(12(19)7-14(13)25-5-2)16-11(8-20)17(21)26-18-15(16)9(3)22-23-18/h6-7,16H,4-5,21H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAMOKBMHALITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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